5H-Pyrrolo[2,3-b]pyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
5H-pyrrolo[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-8-6-5(1)7-3-4-9-6/h1-4H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTVJMFWJUFBNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=CN=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20963845 | |
| Record name | 5H-Pyrrolo[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4745-93-1 | |
| Record name | 5H-Pyrrolo[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H-pyrrolo[2,3-b]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
The Prominence of Nitrogen Containing Heterocyclic Scaffolds
Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom in addition to carbon atoms. These scaffolds are of immense importance in modern chemical research for several key reasons.
A vast number of pharmaceuticals and biologically active natural products possess nitrogen-containing heterocyclic cores. u-szeged.humdpi.com In fact, an analysis of FDA-approved small-molecule drugs revealed that 59% contain a nitrogen heterocycle, highlighting their significance in medicinal chemistry. openmedicinalchemistryjournal.com Their structural diversity and ability to interact with biological macromolecules make them privileged scaffolds in drug design. u-szeged.humdpi.com
The presence of nitrogen atoms within a heterocyclic ring imparts unique electronic properties and the capacity for hydrogen bonding, which are crucial for molecular recognition and binding to biological targets such as enzymes and receptors. openmedicinalchemistryjournal.comnih.gov This makes them ideal frameworks for the development of targeted therapies. Furthermore, these scaffolds are integral to the creation of advanced materials with specific electronic and optical properties.
The Fused Pyrrole Pyrazine System: a Closer Look at 5h Pyrrolo 2,3 B Pyrazine
Established Synthetic Methodologies for the this compound Core
Established methods for constructing the this compound core often rely on classical condensation and cyclization reactions, providing reliable access to the fundamental bicyclic system.
Cyclization Reactions in Pyrrolopyrazine Assembly
Cyclization reactions are a cornerstone in the synthesis of the this compound framework. These methods typically involve the formation of one of the heterocyclic rings onto a pre-existing partner ring.
One traditional approach involves the thermal, non-catalytic cyclization of pyrazinylhydrazones . This method leads to the formation of 3-substituted and 2,3-disubstituted 5H-pyrrolo[2,3-b]pyrazines through ring closure onto the carbon atom of the pyrazine nucleus. rsc.orgrsc.org For instance, the cyclization of pyrazinylhydrazones (6a—i) yields the corresponding pyrrolo[2,3-b]pyrazines (7a—g), (8), and (9). rsc.org
Another strategy begins with appropriately substituted pyrrole precursors. For example, the synthesis of 2-Bromo-5H-pyrrolo[2,3-b]pyrazine can start from pyrrole, which undergoes a condensation reaction with ethyl acetoacetate (B1235776) to form a pyrrole-2-carboxylate derivative. a2bchem.com Subsequent hydrolysis, coupling with hydrazine, and cyclization forms the pyrrolo[2,3-b]pyrazine core. a2bchem.com
A further example is the cyclization of pyrrole-2-carboxaldehyde with 2-bromoacetophenones, followed by a dehydrative cyclization using ammonium (B1175870) acetate. The reaction of pyrazine-2,3-dicarbonitrile (B77751) with substituted hydrazines also provides a route to the this compound scaffold.
| Starting Material(s) | Reagents/Conditions | Product Type |
| Pyrazinylhydrazones | Thermal (non-catalytic) | 3-substituted and 2,3-disubstituted 5H-pyrrolo[2,3-b]pyrazines rsc.orgrsc.org |
| Pyrrole, Ethyl acetoacetate | Ammonium acetate, Hydrazine | This compound core a2bchem.com |
| Pyrrole-2-carboxaldehyde, 2-Bromoacetophenones | Ammonium acetate | This compound derivative |
| Pyrazine-2,3-dicarbonitrile, Substituted hydrazines | Catalyst, Controlled temperature | This compound derivative |
Regioselective Annulation Techniques for this compound Derivatives
Regioselective annulation allows for the controlled construction of the pyrrolo[2,3-b]pyrazine system with specific substitution patterns. These techniques are crucial for synthesizing derivatives with desired biological activities.
One notable method involves a palladium-catalyzed heteroannulation process. This reaction utilizes readily accessible N-(3-chloropyrazin-2-yl)-methanesulfonamide and commercially available terminal alkynes to produce 6-substituted-5H-pyrrolo[2,3-b]pyrazines. researchgate.net The process involves the initial palladium-catalyzed coupling followed by a deprotection step to yield the final product. researchgate.net
Another approach to achieve regioselectivity is through metal-free or metal-catalyzed amination reactions of dihalo-pyrrolopyrazines. For instance, starting with 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazines, it is possible to selectively obtain either 2-amino- or 3-amino-pyrrolopyrazines. rsc.org Metal-free amination under microwave irradiation exclusively yields 3-amino-pyrrolopyrazines, while Buchwald cross-coupling affords only the 2-amino-pyrrolopyrazine. rsc.org These selectively functionalized pyrrolopyrazines can then be converted to dipyrrolopyrazine derivatives through subsequent reactions like the Sonogashira coupling. rsc.org
| Precursor | Reagents/Conditions | Product |
| N-(3-chloropyrazin-2-yl)-methanesulfonamide, Terminal alkynes | Palladium catalyst, Deprotection | 6-substituted-5H-pyrrolo[2,3-b]pyrazines researchgate.net |
| 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazines | Amines, Microwave (metal-free) | 3-amino-pyrrolopyrazines rsc.org |
| 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazines | Amines, Buchwald cross-coupling (Pd-catalyzed) | 2-amino-pyrrolopyrazines rsc.org |
Palladium-Catalyzed Coupling Reactions in Pyrrolopyrazine Synthesis
Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis and functionalization of the this compound system.
The Sonogashira coupling is a prominent example. It has been employed in a one-pot, multi-component reaction of 5,6-dichloropyrazine-2,3-dicarbonitrile with hydrazine, phenylacetylene (B144264), and various aldehydes. researchgate.net This Pd-Cu catalyzed reaction efficiently produces 5-(arylideneamino)-6-phenyl-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitriles. researchgate.net Another application of the Sonogashira coupling involves the reaction of N-(3-chloropyrazin-2-yl)-methanesulfonamide with terminal alkynes, followed by a base-induced cyclization to form 6-substituted-5H-pyrrolo[2,3-b]pyrazines in moderate to good yields. rsc.org This method is tolerant of various functional groups. rsc.org
Buchwald-Hartwig amination is another key palladium-catalyzed reaction. It has been used in the synthesis of indolo[2,3-b]pyrazine derivatives. nih.gov This can be achieved through a domino reaction involving Pd-catalyzed Buchwald-Hartwig amination followed by an intramolecular oxidative cyclodehydrogenation. nih.gov
Furthermore, Suzuki coupling has been utilized with pyrazine O-triflates and various arylboronic acids to afford coupled products, demonstrating that triflates are suitable leaving groups in this context. rsc.org
| Reaction Type | Reactants | Catalyst System | Product |
| Sonogashira Coupling | 5,6-dichloropyrazine-2,3-dicarbonitrile, hydrazine, phenylacetylene, aldehydes | Pd-Cu | 5-(arylideneamino)-6-phenyl-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitriles researchgate.net |
| Sonogashira Coupling | N-(3-chloropyrazin-2-yl)-methanesulfonamide, terminal alkynes | Palladium | 6-substituted-5H-pyrrolo[2,3-b]pyrazines rsc.org |
| Buchwald-Hartwig Amination | 5-(2-bromophenyl)- researchgate.netas-pub.comoxadiazolo[3,4-b]pyrazine, aniline | Pd(OAc)₂, PCy₃ | 5-phenyl-5H- researchgate.netas-pub.comoxadiazolo[3′,4′:5,6]pyrazino[2,3-b]indole nih.gov |
| Suzuki Coupling | 5-O-triflyl-3-benzyl-2-aminopyrazine, arylboronic acids | Palladium | Aryl-substituted pyrazines rsc.org |
Advanced Synthetic Strategies for Functionalized this compound Derivatives
To access more complex and specifically functionalized this compound derivatives, advanced synthetic methods such as direct C-H activation and metal-catalyzed rearrangements have been developed.
Direct C-H Arylation Approaches
Direct C-H arylation has emerged as a powerful and atom-economical method for forming carbon-carbon bonds, avoiding the need for pre-functionalized starting materials. rsc.org This approach allows for the direct introduction of aryl groups onto the heterocyclic core.
For the this compound system, palladium-catalyzed C-H arylation can direct substitution to the C-6 position using pyridine-based ligands. This method offers a streamlined route to arylated derivatives without the necessity of installing activating or directing groups in a separate step. The synthesis of various pyrrolopyrazine derivatives has been achieved through methods including direct C-H arylation. researchgate.net
Gold-Catalyzed Rearrangements for Site-Specific Functionalization
Gold catalysis has enabled novel transformations for the synthesis and functionalization of heterocyclic compounds. One such advanced strategy involves a gold-catalyzed a2bchem.coma2bchem.com-sigmatropic rearrangement.
This method has been successfully applied to the synthesis of highly functionalized this compound cores bearing a diaryl sulfide (B99878) moiety at the C-7 position. nih.govacs.org The reaction utilizes easily accessible ortho-alkynyl-substituted S,S-diarylsulfilimines as intramolecular nitrene transfer reagents. nih.govacs.org The reaction proceeds under mild conditions, provides excellent yields, and tolerates a variety of substitution patterns. nih.govacs.orgacs.org
The proposed mechanism involves an unprecedented gold-catalyzed amino sulfonium (B1226848) a2bchem.coma2bchem.com-sigmatropic rearrangement. as-pub.comnih.gov This reaction pathway is supported by the high regioselectivity (>90%) observed for functionalization at the C-7 position. The process is believed to proceed via an intramolecular pathway, which expands the scope of gold-catalyzed sulfonium a2bchem.coma2bchem.com-sigmatropic rearrangements. acs.org
| Method | Key Features | Position of Functionalization |
| Direct C-H Arylation | Palladium-catalyzed, use of pyridine-based ligands | C-6 |
| Gold-Catalyzed a2bchem.coma2bchem.com-Sigmatropic Rearrangement | Utilizes ortho-alkynyl-S,S-diarylsulfilimines, mild conditions, high yields | C-7 nih.govacs.org |
Multicomponent Reactions Towards Pyrrolopyrazine Frameworks
Multicomponent reactions (MCRs) have emerged as powerful and efficient tools in organic synthesis, allowing the construction of complex molecular architectures in a single step from three or more starting materials. This approach offers significant advantages in terms of atom economy, operational simplicity, and the rapid generation of chemical diversity. In the context of this compound synthesis, MCRs provide a direct and versatile route to this important heterocyclic framework.
A notable example is the one-pot, four-component reaction for the synthesis of highly substituted pyrrolo[2,3-b]pyrazine derivatives. This method utilizes a palladium-copper catalyst system to bring together 5,6-dichloropyrazine-2,3-dicarbonitrile, hydrazine, an aldehyde, and phenylacetylene. globalauthorid.comgoogle.comproquest.com The reaction proceeds through a sequence of Sonogashira coupling and subsequent cyclization steps to afford 5-(arylideneamino)-6-phenyl-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitriles in good yields. globalauthorid.com Research has indicated that the choice of alkyne is critical, with aromatic alkynes like phenylacetylene being essential for the success of the Sonogashira coupling step, whereas aliphatic alkynes failed to produce the desired product. globalauthorid.com
| Starting Material 1 | Starting Material 2 | Starting Material 3 | Starting Material 4 | Catalyst System | Product |
|---|---|---|---|---|---|
| 5,6-Dichloropyrazine-2,3-dicarbonitrile | Hydrazine | Various Aldehydes | Phenylacetylene | Pd-Cu | 5-(Arylideneamino)-6-phenyl-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitriles |
Another advanced approach involves the Ugi multicomponent reaction. While not forming the aromatic pyrrolopyrazine core directly, a one-pot Ugi/nucleophilic substitution/N-acylation sequence has been developed for the diastereoselective synthesis of pyrrolopiperazine-2,6-diones. nih.gov This strategy demonstrates the utility of MCRs in assembling the fused bicyclic system efficiently. The sequence begins with a Ugi reaction between an α-amino ester, 3-bromopropionic acid, an aldehyde (phenylglyoxal), and an isocyanide, which after spontaneous cyclization and further transformation, yields the complex heterocyclic product with high diastereoselectivity. nih.gov Such MCR-based strategies are instrumental in rapidly accessing novel derivatives for chemical and biological screening.
| Reaction Type | Key Components | Key Features | Resulting Scaffold |
|---|---|---|---|
| Ugi/Nucleophilic Substitution/N-Acylation | α-Amino Esters, 3-Bromopropionic Acid, Phenylglyoxal, Isocyanide | One-pot sequence, complete diastereoselectivity | Pyrrolopiperazine-2,6-diones |
Stereoselective Synthesis of Chiral this compound Derivatives
The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry, as the three-dimensional arrangement of atoms can profoundly influence biological activity. For this compound derivatives, which are often developed as kinase inhibitors, achieving specific stereochemistry is critical. nih.gov A prominent example from a related class is eszopiclone, the (S)-enantiomer of zopiclone, which exhibits significantly greater sedative activity than its (R)-enantiomer, highlighting the importance of stereochemical purity. mdpi.com Several strategies are employed to control the stereochemical outcome during the synthesis of chiral 5H-pyrrolo[2,3-b]pyrazines and related structures.
Catalytic Asymmetric Synthesis: This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. Recent advances have described the enantioselective synthesis of axially and centrally chiral pyrrolopyrazines using this method. rsc.org An organocatalyst is proposed to organize the transition state of the reaction, leading to the formation of the chiral products with excellent diastereoselectivity and high enantiomeric excess. rsc.org
Chiral Pool Synthesis: This strategy employs readily available and inexpensive enantiopure starting materials, such as amino acids or sugars, to introduce chirality into the target molecule. For the related tetrahydropyrrolo[1,2-a]pyrazine scaffold, an asymmetric synthesis has been reported that uses chiral auxiliaries derived from the chiral pool, such as (1S)-1-phenylglycinol or (1S)-valinol. thieme-connect.com In this method, a tricyclic oxazolidine (B1195125) is formed as a single diastereomer, which then directs the addition of an organometallic reagent. The reaction with Grignard reagents can achieve high diastereoselectivity (up to 98:2), establishing the desired stereocenter, which is retained after the reductive removal of the chiral auxiliary. thieme-connect.com
Diastereoselective Reactions: In this method, an existing stereocenter in the substrate directs the formation of a new stereocenter. A powerful example is the one-pot Ugi/nucleophilic substitution/N-acylation sequence used to prepare pyrrolopiperazine-2,6-diones. nih.gov This reaction is notable for its ability to diastereoselectively generate a new stereogenic center at the bridgehead carbon (C8a) with complete control, yielding a single diastereomer. nih.gov Such substrate-controlled reactions are highly valuable for the unambiguous synthesis of complex chiral molecules. Patents for substituted pyrrolo[2,3-b]pyrazines acknowledge that these compounds can be asymmetric and that stereoselective synthesis is a known method for preparing optically active forms. google.com
| Strategy | Source of Chirality | Example/Concept | Reported Selectivity |
|---|---|---|---|
| Catalytic Asymmetric Synthesis | Chiral Organocatalyst | Enantioselective formation of axially and centrally chiral pyrrolopyrazines. rsc.org | Excellent ee and dr |
| Chiral Pool Synthesis | Chiral Auxiliary (e.g., (1S)-1-phenylglycinol) | Asymmetric synthesis of 1-substituted 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines. thieme-connect.com | dr ≤ 98:2 |
| Diastereoselective Reaction | Substrate Control (via Ugi reaction) | Generation of a new bridgehead stereocenter in pyrrolopiperazine-2,6-diones. nih.gov | Complete diastereoselectivity |
Structure Activity Relationships Sar and Molecular Design of 5h Pyrrolo 2,3 B Pyrazine Derivatives
Identification of Structure-Activity Relationships (SAR) in 5H-Pyrrolo[2,3-b]pyrazine Derivatives
SAR studies are fundamental to understanding how the structural features of a molecule contribute to its biological activity. For this compound derivatives, a key finding has been the significant impact of scaffold modification on target engagement. For instance, replacing a 1H-pyrazolo[4,3-b]pyridine scaffold with the this compound core was found to enhance the binding activity against Fibroblast Growth Factor Receptor 1 (FGFR1). nih.govnih.gov This highlights the favorable geometry and electronic properties of the this compound system for kinase inhibition.
The this compound scaffold itself has been identified as a versatile starting point for targeting a range of kinases, including Bruton's tyrosine kinase (BTK), focal adhesion kinase (FAK), Janus kinase 3 (JAK3), and ataxia telangiectasia and Rad3-related protein (ATR) kinase. nih.gov This broad applicability underscores the importance of the core structure in establishing interactions within the ATP-binding pocket of these enzymes.
Systematic exploration of substituents around the core has revealed critical insights. In the context of FGFR inhibitors, modifications at various positions of the this compound ring system have been shown to modulate potency. For example, in a series of FGFR1 inhibitors, the unsubstituted pyrazole (B372694) ring attached to the core demonstrated significantly higher activity compared to its substituted counterparts. nih.gov
Influence of Substituent Chemical Identity and Position on Biological Activity Profiles
The chemical nature and placement of substituents on the this compound scaffold are critical determinants of biological activity, potency, and selectivity. The introduction of different functional groups can alter the molecule's steric, electronic, and hydrophobic properties, thereby influencing its interaction with the target protein.
In the development of FGFR1 inhibitors, the substitution on an imidazole (B134444) ring appended to the this compound core was systematically investigated. The introduction of small alkyl groups, such as ethyl and isopropyl, resulted in compounds with superior inhibitory activity. nih.gov Conversely, the incorporation of a bulkier methylacetamide group led to a decrease in enzymatic potency, suggesting that the size and nature of the substituent in this region are crucial for optimal binding. nih.gov
The following table illustrates the impact of different substituents on the FGFR1 inhibitory activity of a series of this compound derivatives.
| Compound | R Group on Imidazole | FGFR1 IC₅₀ (nM) |
| 27 | H | 1.1 |
| 28 | Methyl | Not specified |
| 29 | Ethyl | 3.0 |
| 30 | Isopropyl | 3.0 |
| 31 | Isobutyl | Not specified |
| 32 | Cyclopentylmethyl | Not specified |
| 33 | Methylacetamide | Reduced Potency |
Further modifications on a pyrazole moiety attached to the core also demonstrated the sensitivity of the biological activity to substituent changes. An unsubstituted pyrazole ring was found to be optimal for FGFR1 inhibition in one study. nih.gov
Rational Molecular Design Approaches for Enhanced Target Specificity and Potency
Rational molecular design, often guided by structural biology and computational chemistry, has been instrumental in the optimization of this compound derivatives. A prominent strategy involves scaffold hopping, where a known pharmacophore is replaced with a bioisosteric equivalent to improve properties such as potency, selectivity, or pharmacokinetics. The successful replacement of the 1H-pyrazolo[4,3-b]pyridine scaffold with this compound to enhance FGFR1 binding is a prime example of this approach. nih.govnih.gov
Structure-based drug design is another powerful tool. By utilizing the co-crystal structure of a lead compound bound to its target, medicinal chemists can identify key interactions and design new analogs with improved binding affinity. For instance, the optimization of a series of this compound-based FGFR inhibitors was guided by the co-crystal structure of a precursor compound with FGFR1. nih.gov This allowed for the targeted modification of specific regions of the molecule to enhance its interaction with the enzyme's active site.
Furthermore, the design of irreversible inhibitors represents a rational approach to achieving high potency and prolonged duration of action. This has been explored with this compound derivatives targeting kinases like ITK and JAK3, where the incorporation of a reactive group, such as an acrylamide (B121943), allows for the formation of a covalent bond with a specific cysteine residue in the target kinase. nih.gov
Role of Computational and Crystallographic Analysis in Guiding this compound Design
Computational and crystallographic techniques are indispensable in the modern drug discovery process, providing atomic-level insights that guide the rational design of potent and selective inhibitors.
X-ray crystallography has been pivotal in elucidating the binding modes of this compound derivatives. The crystal structure of a related compound, a 1-sulfonylpyrazolo[4,3-b]pyridine derivative, in complex with FGFR1 revealed crucial hydrogen bonding and pi-pi stacking interactions. nih.gov This structural information was then used to guide the design of the this compound series of inhibitors. nih.gov Such crystallographic data provides a definitive map of the ligand-protein interactions, enabling precise, structure-based design efforts.
Computational analysis , including molecular docking and molecular dynamics simulations, complements experimental data by predicting binding conformations and affinities. Molecular docking studies have been used to rationalize the observed SAR and to predict how newly designed analogs will bind to the target kinase. For example, the docking of a potent this compound-based FGFR1 inhibitor into the enzyme's active site, using a model derived from a co-crystal structure, helped to understand its binding orientation and inform further optimization efforts. nih.gov In the context of JAK3 inhibitors, molecular dynamics simulations have been employed to confirm the stability of inhibitor-protein complexes and to analyze the key interactions that contribute to binding affinity. nih.gov These computational approaches allow for the rapid in silico screening of virtual libraries of compounds, prioritizing the synthesis of those with the highest predicted potency and desired selectivity profile.
Molecular Mechanisms of Biological Activity of 5h Pyrrolo 2,3 B Pyrazine Derivatives Excluding Clinical Human Data
Kinase Inhibition Mechanisms of 5H-Pyrrolo[2,3-b]pyrazine Derivatives
Derivatives of the this compound core have been identified as potent inhibitors of several kinase families, playing crucial roles in cell proliferation, differentiation, and immune response. The versatility of this scaffold allows for chemical modifications that can confer high potency and selectivity for specific kinase targets.
Fibroblast Growth Factor Receptor (FGFR) Kinase Modulation
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, when aberrantly activated, play a critical role in tumor progression and growth. mdpi.com The this compound scaffold has proven to be a promising foundation for the development of potent FGFR kinase inhibitors. mdpi.com
Through rational drug design and chemical optimization, a series of this compound derivatives have been synthesized and evaluated. The substitution of a 1H-pyrazolo[4,3-b]pyridine scaffold with a this compound core was found to significantly increase the binding activity to FGFR1. mdpi.com This enhancement in activity is attributed to the specific interactions the scaffold forms within the ATP-binding pocket of the kinase.
One notable derivative, compound 13 , demonstrated high selectivity and favorable metabolic properties. mdpi.com X-ray crystallography studies of a related compound revealed that the pyrrolo[2,3-b]pyrazine scaffold forms a crucial hydrogen bond with the backbone of residue Ala564 in the hinge region of FGFR1. mdpi.com Further modifications, such as the introduction of a 7-((3,5-dimethoxyphenyl)ethynyl) group, have led to the development of irreversible FGFR inhibitors. These compounds typically possess an acrylamide (B121943) group at position 2 of the pyrrolopyrazine core, which is thought to account for their irreversible binding to the enzyme. nih.gov
Table 1: FGFR1 Inhibitory Activity of Selected this compound Derivatives
| Compound | Structure | FGFR1 IC50 (nM) |
| 9 | 5-(phenylsulfonyl)-3-(1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine | <10 |
| 10 | 5-(methylsulfonyl)-3-(1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine | 23 |
| 13 | 5-((1-methyl-1H-imidazol-4-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine | 1.8 |
Janus Kinase 3 (JAK3) and Spleen Tyrosine Kinase (SYK) Specificity and Inhibition
The this compound scaffold has also been utilized to develop inhibitors for non-receptor tyrosine kinases like Janus Kinase 3 (JAK3) and Spleen Tyrosine Kinase (SYK), which are critical components of cytokine signaling pathways and are implicated in autoimmune and inflammatory diseases.
A series of novel ATP-competitive JAK3 inhibitors were developed based on the this compound scaffold. nih.gov Initial lead compounds showed promising potency but lacked selectivity against other JAK family isoforms. Computational and crystallographic analysis suggested that modifications to a phenyl ether moiety could achieve greater selectivity. This led to the identification of compounds 12b and 12d as potent and selective JAK3 inhibitors. nih.gov Furthermore, certain pyrrolo[2,3-b]pyrazines have been developed as dual inhibitors of Interleukin-2-inducible T-cell kinase (ITK) and JAK3. nih.gov
In the context of SYK, a key mediator of B-cell receptor signaling, pyrrolopyrazine derivatives have been discovered as potent and selective inhibitors. Through structural modifications, improvements in physicochemical properties and potency in human whole blood were achieved. These inhibitors function by competing with ATP for the kinase's binding site.
Adaptor-Associated Kinase 1 (AAK1) Antiviral Action
Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine protein kinase that regulates clathrin-mediated endocytosis, a process hijacked by many viruses to enter host cells. AAK1 has been identified as a promising target for broad-spectrum antiviral drugs. While much of the research has focused on the related pyrrolo[2,3-b]pyridine scaffold, the findings suggest a potential mechanism for similarly structured compounds.
AAK1 regulates the activity of the AP2 adaptor complex, which is crucial for the formation of clathrin-coated vesicles. Inhibition of AAK1 disrupts this process, thereby blocking the intracellular trafficking and life cycle of multiple unrelated RNA viruses, such as dengue virus and Ebola virus. The antiviral action of AAK1 inhibitors is based on targeting this host-cell dependency, which presents a high barrier to the development of viral resistance.
Cyclin-Dependent Kinase (CDK) Inhibition and Cell Cycle Regulation
There is currently insufficient scientific literature available to detail the specific molecular mechanisms of this compound derivatives as inhibitors of Cyclin-Dependent Kinases.
Bruton's Tyrosine Kinase (BTK) and Focal Adhesion Kinase (FAK) Activity
The versatile this compound scaffold has been reported to exhibit inhibitory activity against both Bruton's Tyrosine Kinase (BTK) and Focal Adhesion Kinase (FAK). mdpi.com
BTK is a non-receptor tyrosine kinase in the Tec family that plays a crucial role in B-cell development and activation, making it a key target for B-cell malignancies and autoimmune diseases. Inhibitors based on related pyrrolo-pyrimidine scaffolds have been shown to bind to the ATP-binding site of the BTK enzyme.
FAK is a non-receptor tyrosine kinase that is overexpressed in many solid tumors and is involved in cell survival, proliferation, migration, and invasion. While specific mechanistic details for this compound derivatives are still emerging, inhibitors with related cores, such as 7H-pyrrolo[2,3-d]pyrimidines, have been shown to be potent FAK inhibitors that block the FAK/PI3K/AKT signaling pathway. nih.gov
Topoisomerase II Catalytic Inhibition and DNA Interaction Modalities
Beyond kinase inhibition, derivatives of this compound have been investigated as inhibitors of Topoisomerase II (Topo II), a nuclear enzyme essential for managing DNA topology during replication and transcription. A series of 1,3-benzoazolyl-substituted pyrrolo[2,3-b]pyrazine derivatives were designed as potential Topo II catalytic inhibitors. dntb.gov.ua
These compounds were found to significantly inhibit the DNA relaxation activity of Topo II. dntb.gov.ua Further mechanistic studies revealed that these derivatives function as nonintercalative catalytic inhibitors. dntb.gov.ua Unlike Topo II poisons that stabilize the DNA-enzyme cleavage complex, these catalytic inhibitors are believed to block the ATP binding site of the enzyme, thereby preventing the catalytic cycle from proceeding. dntb.gov.ua This mode of action is advantageous as it is less likely to cause the DNA damage associated with Topo II poisons. The structure-activity relationship studies highlighted the importance of the alkylamino side chain and the benzoazolyl group for potent inhibitory activity. dntb.gov.ua
Table 2: Topoisomerase II Inhibitory Activity of Selected 1,3-Benzoazolyl-Substituted Pyrrolo[2,3-b]pyrazine Derivatives
| Compound | Structure | Topo II IC50 (µM) |
| 6a | 1-(1H-benzimidazol-2-yl)-N,N-dimethyl-3-(5H-pyrrolo[2,3-b]pyrazin-7-yl)propan-1-amine | 1.25 |
| 6b | 1-(1H-benzimidazol-2-yl)-N-ethyl-N-methyl-3-(5H-pyrrolo[2,3-b]pyrazin-7-yl)propan-1-amine | 0.63 |
| 7a | 1-(benzoxazol-2-yl)-N,N-dimethyl-3-(5H-pyrrolo[2,3-b]pyrazin-7-yl)propan-1-amine | 2.5 |
Antiviral Activity Mechanisms Beyond Kinase Pathways
While the this compound scaffold is noted for its kinase inhibition activity, research into its antiviral mechanisms that are independent of kinase pathways is less defined. researchgate.net The broader class of pyrrolopyrazines, which includes different isomers, has demonstrated antiviral properties, but the specific molecular actions of the this compound derivatives themselves through non-kinase routes are not yet clearly recognized. researchgate.netresearchgate.net
Studies have indicated that for the general class of pyrrolopyrazine compounds, the pyrrolo[1,2-a]pyrazine (B1600676) derivatives tend to exhibit more pronounced antiviral, antibacterial, and antifungal activities, whereas this compound derivatives are more frequently associated with kinase inhibition. researchgate.netresearchgate.net The precise mechanisms by which any pyrrolopyrazine derivatives might interfere with viral entry, replication machinery (such as viral proteases or polymerases), or viral assembly, outside of modulating host cell kinases, remain an area requiring more targeted investigation.
Antibacterial and Antifungal Action Pathways
Derivatives of the broader pyrrolopyrazine family have demonstrated notable antibacterial and antifungal properties, with investigations pointing toward mechanisms that disrupt fundamental cellular structures and processes in microbes. researchgate.netresearchgate.net The action pathways, however, are often attributed to isomers other than this compound.
One significant compound identified from bacterial sources, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl), has been shown to be effective against both bacteria and fungi. researchgate.netekb.eg Its mechanism of action involves the physical disruption of the microbial cell. researchgate.net Studies using scanning electron microscopy (SEM) on bacteria treated with this compound revealed significant cell wall degradation. researchgate.net Further analysis showed evidence of cell shrinkage and disorganized cell membranes, indicating a loss of structural integrity and viability. researchgate.net This compound is also effective at inhibiting the formation of bacterial biofilms, which are critical for microbial survival and resistance. researchgate.net
For the broader class of fused pyrroles, another proposed mechanism of antimicrobial action is the interaction with microbial DNA, which can disrupt replication and transcription processes, ultimately leading to cell death. nih.gov
| Compound/Derivative Class | Microorganism Type | Observed Molecular Mechanism | Source |
|---|---|---|---|
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) | Bacteria (e.g., P. mirabilis, E. coli) | Inhibition of biofilm formation; induction of cell shrinkage and disorganization of the cell membrane; degradation of the cell wall. | researchgate.net |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) | Fungi (e.g., Sclerotium bataticola) | Inhibition of fungal growth through secondary metabolite activity. | ekb.eg |
| General Fused Pyrroles | Bacteria & Fungi | Potential interaction with microbial DNA, disrupting cellular processes. | nih.gov |
Anti-Inflammatory and Antioxidant Mechanisms of Pyrrolopyrazine Systems
Derivatives based on pyrrole-fused heterocyclic systems have shown significant potential in mitigating inflammation and oxidative stress through distinct molecular mechanisms.
The anti-inflammatory activity of compounds structurally related to this compound, such as certain pyrrolopyridines, has been linked to the inhibition of cyclo-oxygenase (COX) enzymes. nih.gov Specifically, these compounds have demonstrated selective inhibitory activity against COX-2, the inducible isoenzyme responsible for prostaglandin (B15479496) production at sites of inflammation. nih.gov Molecular docking studies have suggested that these derivatives can fit into the COX-2 binding site, interacting with key amino acid residues like Arg120 and Tyr355 to block its catalytic activity. nih.gov This mechanism is distinct from classical NSAIDs, which often inhibit both COX-1 and COX-2. nih.gov
The antioxidant properties of pyrrolopyrazine-related systems, particularly pyrrolo[2,3-b]quinoxaline derivatives, have been attributed to their ability to act as radical scavengers. rsc.org The antioxidant capacity is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. rsc.org Computational and experimental studies have shown that certain derivatives are effective scavengers of highly reactive hydroxyl radicals (HO˙) in lipid environments, a mechanism comparable to reference antioxidants like Trolox and melatonin. rsc.org This activity helps to neutralize damaging reactive oxygen species (ROS), which are implicated in the inflammatory process and cellular damage. nih.gov
| Activity | Compound Class | Molecular Mechanism | Source |
|---|---|---|---|
| Anti-inflammatory | Pyrrolopyridines (related fused pyrroles) | Selective inhibition of the COX-2 isoenzyme, blocking prostaglandin synthesis. | nih.gov |
| Antioxidant | Pyrrolo[2,3-b]quinoxaline derivatives | Scavenging of free radicals, particularly hydroxyl radicals (HO˙). | rsc.org |
| Antioxidant | General Pyrazole (B372694) derivatives | Scavenging of organic peroxy-radicals, such as lipoperoxy-radicals. | nih.gov |
Computational and Theoretical Studies on 5h Pyrrolo 2,3 B Pyrazine Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity of 5H-Pyrrolo[2,3-b]pyrazine
Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like this compound. These methods model the behavior of electrons within the molecule, providing a detailed picture of its properties.
Density Functional Theory (DFT) has become a standard method for investigating the structural and electronic properties of heterocyclic compounds. scirp.orgarxiv.orgnih.gov DFT calculations are used to optimize molecular geometries, determine electronic properties, and predict vibrational spectra. nih.gov For systems related to this compound, DFT has been employed to study adsorption configurations on surfaces and to explore their fundamental properties. nih.gov
In a study on pyrrolopyrazine-based donor-acceptor molecules designed for perovskite solar cells, the MPW1PW91/6-31G(d,p) DFT method was utilized. nih.gov This level of theory was applied to investigate the impact of different acceptor subunits and π-linkers on the electronic properties of the core pyrrolopyrazine structure. nih.gov Such studies are vital for designing novel materials with tailored electronic characteristics for specific applications. nih.gov
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic properties. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov This analysis helps in characterizing the charge transfer capabilities within a molecule. mahendrapublications.com
For a series of designed pyrrolopyrazine derivatives (DD1–DD8) based on a reference molecule (R), DFT calculations revealed that the designed molecules possess a significantly lower band gap (2.62–3.35 eV) compared to the reference (3.77 eV). nih.gov This reduction in the energy gap is a direct result of chemical modification, which enhances the potential for intramolecular charge transfer. To facilitate efficient charge transfer, it is desirable for the HOMO to be concentrated on the donor part of the molecule and the LUMO to be dispersed over the acceptor moieties. nih.gov
| Molecule | EHOMO (eV) | ELUMO (eV) | Energy Gap (Eg) (eV) |
|---|---|---|---|
| R | -5.63 | -1.86 | 3.77 |
| DD1 | -5.46 | -2.52 | 2.94 |
| DD2 | -5.51 | -2.52 | 2.99 |
| DD3 | -5.52 | -2.90 | 2.62 |
| DD4 | -5.32 | -2.22 | 3.10 |
| DD5 | -5.37 | -2.20 | 3.17 |
| DD6 | -5.59 | -2.26 | 3.33 |
| DD7 | -5.61 | -2.26 | 3.35 |
| DD8 | -5.41 | -2.19 | 3.22 |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. nih.govmdpi.com The MEP map displays regions of different electrostatic potential on the electron density surface, typically using a color spectrum. researchgate.net Red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), indicating sites for nucleophilic attack. nih.govresearchgate.net
In the analysis of pyrrolopyrazine derivatives, MEP maps are used to identify these reactive sites. nih.gov The distribution of electron density highlighted by the MEP analysis helps in understanding hydrogen bonding interactions and predicting how the molecule will interact with other chemical species. nih.gov The gap between the electron-rich (nucleophilic) and electron-poor (electrophilic) regions is a key determinant of the molecule's reactivity patterns. nih.gov
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as a this compound derivative, and a biological target, typically a protein. nih.govmdpi.com Docking predicts the preferred binding orientation and affinity of a ligand to a receptor, while MD simulations provide insights into the stability and dynamics of the ligand-receptor complex over time. nih.govmdpi.com
For the closely related 7H-pyrrolo[2,3-d]pyrimidine scaffold, MD simulations have been used to investigate the binding modes and inhibitory mechanisms against p21-activated kinase 4 (PAK4). mdpi.com These studies revealed that inhibitors formed strong interactions with key residues in the protein's hinge region. mdpi.com Similarly, derivatives of this compound have been identified as potent inhibitors of Janus kinase 3 (JAK3), where computational and crystallographic analyses were used to understand and optimize ligand binding and selectivity. nih.gov These computational approaches are instrumental in structure-based drug design, helping to rationalize the activity of existing compounds and guide the synthesis of new, more potent ones. nih.govmdpi.com
Predictive Modeling of Reactivity and Selectivity in this compound Systems
Predictive modeling of reactivity and selectivity in this compound systems relies heavily on the outputs of quantum chemical calculations. The insights gained from HOMO-LUMO analysis and MEP mapping are directly applied to forecast the molecule's chemical behavior. nih.gov
The distribution of the frontier orbitals (HOMO and LUMO) indicates the most probable sites for electron donation and acceptance, respectively. A molecule with a low HOMO-LUMO energy gap is predicted to be more reactive. nih.gov Furthermore, MEP maps provide a visual guide to the electron-rich and electron-poor regions across the molecule, allowing for the prediction of sites for electrophilic and nucleophilic attack. nih.gov By analyzing these computational descriptors, researchers can predict how a this compound derivative will react in a given chemical environment, guiding synthetic strategies to achieve desired products with high selectivity.
Theoretical Investigations of Photophysical and Optical Properties
Theoretical methods are essential for investigating the photophysical and optical properties of molecules, providing a molecular-level understanding of their interaction with light. Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating excited-state properties.
For pyrrolopyrazine derivatives, theoretical calculations have been used to determine key optical parameters. nih.gov The maximum absorption wavelength (λmax) indicates the color of the compound and its ability to absorb light in the visible spectrum. nih.gov A study on designed pyrrolopyrazine molecules (DD1–DD8) showed that they all have higher absorption values (434.44–566.40 nm in the gas phase) compared to the reference molecule R (380.32 nm). nih.gov This red-shift in absorption is often desirable for applications in organic electronics. nih.gov
The oscillator strength (fos) is another important parameter, representing the probability of an electronic transition. Higher values suggest more efficient light absorption. nih.gov The designed molecules (DD1–DD8) were found to have significantly higher oscillator strengths than the reference molecule in both gas and solvent phases. nih.gov The excited-state lifetime (τ) is also crucial, as a longer lifetime allows more time for charge transfer to occur, which can improve the efficiency of devices like solar cells. nih.gov
| Molecule | λmax (nm, Gas Phase) | Oscillator Strength (fos, Gas Phase) | Excited State Lifetime (τ, ns) |
|---|---|---|---|
| R | 380.32 | 0.91 | - |
| DD1 | 553.13 | 1.13 | 0.281 |
| DD2 | 546.91 | 1.15 | 0.273 |
| DD3 | 566.40 | 1.37 | 0.282 |
| DD4 | 493.76 | 1.28 | 0.180 |
| DD5 | 489.03 | 1.17 | 0.186 |
| DD6 | 462.28 | 1.08 | 0.185 |
| DD7 | 434.44 | - | 0.168 |
| DD8 | 477.74 | 1.27 | 0.181 |
Future Directions and Emerging Research Avenues for 5h Pyrrolo 2,3 B Pyrazine
Emerging Trends in the Synthesis of 5H-Pyrrolo[2,3-b]pyrazine Derivatives
The development of efficient and diverse synthetic strategies is paramount to unlocking the full potential of the this compound scaffold. Current research is focused on creating more streamlined and environmentally benign methods to generate complex and novel derivatives.
Recent advancements have seen a surge in the exploration of various synthetic pathways, including cyclization, ring annulation, and direct C-H arylation. researchgate.net A notable trend is the development of catalyst-free tandem reactions, such as hydroamination-SNAr sequences, which offer an efficient and operationally simple route to related dihydropyrrolopyrazine structures. researchgate.net Another promising approach involves the use of N-propargylated-2-acyl-pyrroles as precursors, which can be converted to pyrrolopyrazine derivatives in good to excellent yields. researchgate.net
Furthermore, one-pot synthesis methodologies are gaining traction. For instance, an efficient one-pot synthesis of 2-bromo-6-aryl[5H]pyrrolo[2,3-b]pyrazines has been reported, highlighting a move towards more economical and time-efficient synthetic processes. dntb.gov.ua These emerging synthetic trends are crucial for rapidly building libraries of diverse this compound derivatives for biological screening and materials science applications.
Discovery and Development of Novel Biological Targets for Pyrrolopyrazine Scaffolds
The this compound scaffold is a well-established pharmacophore, particularly recognized for its kinase inhibitory activity. researchgate.net Future research will continue to uncover novel biological targets and expand the therapeutic landscape for these compounds.
A significant area of focus is the development of inhibitors for Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. mdpi.comnih.govnih.gov Researchers are actively designing and synthesizing this compound derivatives as potent and selective FGFR inhibitors. mdpi.comnih.govacs.org A key challenge being addressed is overcoming acquired resistance to existing FGFR inhibitors, with novel derivatives being developed to be effective against common resistance mutations. nih.govacs.org
Beyond FGFR, the this compound core has been reported to exhibit inhibitory activity against a range of other kinases, including Bruton's tyrosine kinase, focal adhesion kinase, JAK3, and ataxia telangiectasia and Rad3-related protein (ATR). nih.gov The exploration of this scaffold against a wider panel of kinases and other enzyme families represents a significant avenue for future drug discovery efforts. The systematic investigation of structure-activity relationships (SAR) is crucial in this endeavor to design compounds with high potency and selectivity for their intended targets. researchgate.net
Advanced Applications in Functional Materials and Supramolecular Chemistry
The unique electronic and structural properties of the this compound scaffold make it an attractive building block for the development of advanced functional materials and for applications in supramolecular chemistry.
Research has indicated that bicyclic compounds derived from pyrazine (B50134) and aromatic five-membered heterocycles, such as pyrrole (B145914), are useful precursors for the large-scale preparation of inorganic-organic hybrid solar cells and for the synthesis of low-band gap polymers. researchgate.netfigshare.com This opens up possibilities for the use of this compound derivatives in organic electronics and photovoltaics.
Furthermore, the pyrrolopyrazine framework can be incorporated into larger, more complex structures with tailored photophysical properties. For example, the synthesis of π-extended pyrrolo[1,2-a]pyrazinoporphyrins has been reported, demonstrating the potential for creating novel chromophores and photosensitizers. dntb.gov.ua The ability to create color-tunable dipolar molecules based on the pyrrolopyrazine scaffold further highlights its versatility in the design of new materials with specific optical and electronic properties. tandfonline.com
Integration of Artificial Intelligence and Machine Learning in Pyrrolopyrazine Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of novel this compound derivatives. These computational tools can significantly accelerate various stages of the research pipeline, from initial design to synthesis and biological evaluation.
AI and ML algorithms can be employed for the de novo design of novel pyrrolopyrazine-based compounds with desired properties. mdpi.com By learning from vast datasets of known molecules and their activities, these models can generate new chemical structures with a high probability of being active against a specific biological target. astrazeneca.com This approach can drastically reduce the time and resources required for lead identification.
Furthermore, AI can play a crucial role in predicting the biological activity and physicochemical properties of virtual compounds, enabling researchers to prioritize the synthesis of the most promising candidates. mdpi.comnih.gov Machine learning models can be trained to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to identify potential liabilities early in the drug discovery process. mdpi.com In the realm of synthesis, AI can assist in retrosynthetic analysis, proposing efficient synthetic routes to target molecules. nih.gov
Addressing Current Limitations and Overcoming Research Challenges
Despite the significant progress in the field, several challenges and limitations remain in the research and application of this compound derivatives. Addressing these hurdles will be critical for the future development of this important scaffold.
A key challenge in the development of pyrrolopyrazine-based therapeutics is the issue of acquired drug resistance. nih.gov Future research must focus on designing next-generation inhibitors that can overcome common resistance mechanisms. This may involve the development of covalent inhibitors or compounds that bind to allosteric sites on the target protein.
Improving the therapeutic index of pyrrolopyrazine-based drugs is another critical area of focus. This involves designing compounds with high selectivity for their intended target to minimize off-target effects and associated toxicities. acs.org A deeper understanding of the structure-activity relationships (SAR) is essential for achieving this goal, and there is a recognized need for more comprehensive SAR studies on this scaffold. researchgate.net
Furthermore, while the synthesis of the core this compound structure is well-established, the development of methods for its efficient and diverse functionalization remains an ongoing challenge. The discovery of novel and robust synthetic methodologies will be crucial for expanding the chemical space accessible from this scaffold and for generating novel compounds with improved properties.
Q & A
Q. Key Considerations :
- Solvent choice (e.g., DMF, THF) impacts reaction efficiency.
- Catalysts like Pd(PPh)Cl and CuI are critical for regioselectivity in cross-coupling .
How does the substitution pattern influence kinase inhibition activity in pyrrolo[2,3-b]pyrazine derivatives?
Advanced Research Focus
Substituents at the 2-, 3-, and 7-positions modulate kinase selectivity and potency. For example:
Q. Methodological Insight :
- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., Cl, Br) enhance electrophilic reactivity, improving binding to kinase catalytic domains .
- Crystallography : X-ray co-crystal structures (e.g., PDB ID: 2WDI) reveal substituent-induced conformational changes in kinase active sites .
What experimental strategies resolve contradictions in reported biological activities of pyrrolo[2,3-b]pyrazines?
Advanced Research Focus
Discrepancies in biological data (e.g., antiviral vs. kinase inhibition) arise from:
Q. Resolution Strategies :
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM) to confirm potency thresholds .
- Metabolite Profiling : Use LC-MS to identify degradation products in biological matrices .
How are computational methods applied to optimize pyrrolo[2,3-b]pyrazine scaffolds for drug discovery?
Q. Advanced Research Focus
- Molecular Docking : Predict binding poses with kinases using AutoDock or Schrödinger Suite. For example, the 5-methyl group in Aloisine A aligns with CDK2's hydrophobic cleft .
- QSAR Modeling : Quantitative parameters (e.g., LogP, polar surface area) correlate with bioavailability. Derivatives with LogP 2–3 show optimal blood-brain barrier penetration .
Case Study :
Virtual screening identified 2-chloro-5-methyl derivatives as potent FGFR inhibitors (IC = 15 nM) by optimizing steric complementarity .
What are the challenges in scaling up pyrrolo[2,3-b]pyrazine synthesis for preclinical studies?
Q. Basic Research Focus
Q. Solutions :
- Flow Chemistry : Continuous processing improves reaction consistency and reduces purification steps .
- Greener Solvents : Replacing DMF with cyclopentyl methyl ether (CPME) reduces toxicity without compromising yield .
How do pyrrolo[2,3-b]pyrazines compare to other heterocyclic scaffolds in kinase inhibition?
Q. Advanced Research Focus
Key Advantage : The pyrrolo[2,3-b]pyrazine core allows modular substitutions for multi-kinase targeting, unlike rigid scaffolds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
